molecular formula C16H19NO B13166529 1-{3-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol

1-{3-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol

Cat. No.: B13166529
M. Wt: 241.33 g/mol
InChI Key: SFXMLKUHWXSCSH-UHFFFAOYSA-N
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Description

1-{3-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol is an organic compound that belongs to the class of alcohols It contains a hydroxyl group (-OH) attached to an ethan-1-ol backbone, with a phenyl group substituted at the third position and an aminoethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-(2-aminoethyl)phenylboronic acid with 3-bromophenylethanol in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-{3-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions may require reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-{3-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{3-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the phenyl rings may participate in π-π interactions with aromatic residues in proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    1-{3-[3-(2-Hydroxyethyl)phenyl]phenyl}ethan-1-ol: Similar structure but with a hydroxyethyl group instead of an aminoethyl group.

    1-{3-[3-(2-Methoxyethyl)phenyl]phenyl}ethan-1-ol: Contains a methoxyethyl group instead of an aminoethyl group.

Uniqueness

1-{3-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol is unique due to the presence of both hydroxyl and amino groups, which can participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

1-[3-[3-(2-aminoethyl)phenyl]phenyl]ethanol

InChI

InChI=1S/C16H19NO/c1-12(18)14-5-3-7-16(11-14)15-6-2-4-13(10-15)8-9-17/h2-7,10-12,18H,8-9,17H2,1H3

InChI Key

SFXMLKUHWXSCSH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC(=C1)C2=CC=CC(=C2)CCN)O

Origin of Product

United States

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